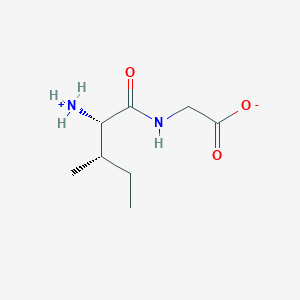
Ile-gly
Overview
Description
Ile-Gly zwitterion is a dipeptide zwitterion obtained by transfer of a proton from the carboxy to the amino terminus of this compound. Major species at pH 7.3. It has a role as a metabolite. It is a tautomer of an this compound.
Scientific Research Applications
Nutrient Digestibility and Metabolic Status : A study by Oliveira et al. (2014) investigated the effects of crude glycerin added to nursery pig diets on nutrient digestibility, metabolic status, and intestinal morphology and cytokine expression. This research contributes to understanding the metabolic pathways in which glycerin and potentially Ile-Gly are involved (Oliveira et al., 2014).
Isotope Labeling Experiments for Metabolic Engineering : McAtee et al. (2015) discussed how isotope labeling experiments (ILEs) provide crucial information for metabolic engineers. These experiments, including those involving this compound, help in identifying targets for metabolic pathway engineering (McAtee et al., 2015).
Treatment of Poisoning : Research by Jović-Stošić et al. (2016) explored the use of intravenous lipid emulsion (ILE) in treating cardiocirculatory disturbances caused by glyphosate-surfactant herbicide poisoning, highlighting the role of ILE in acute medical interventions (Jović-Stošić et al., 2016).
Effects on Growth and Immune Response : Jiang et al. (2009) studied the effects of dietary glycyl-glutamine (Gly-Gln) on growth, intestinal integrity, and immune response in piglets, which may provide insights into the similar roles of this compound (Jiang et al., 2009).
3D Structure Determination in Biochemistry : Nomura et al. (2000) demonstrated the use of a Gly-Ile molecule in studying the 3D structure of molecules using NMR, illustrating the utility of this compound in structural biochemistry (Nomura et al., 2000).
Genetic Analysis in Biochemical Systems : Berroteran and Hampsey (1991) conducted genetic analysis involving Gly-Ile in yeast, which is significant for understanding molecular biology and genetics (Berroteran & Hampsey, 1991).
Metabolic Dysfunction Improvement in Obesity : Jiang et al. (2015) explored how glycine-β-muricholic acid (Gly-MCA) inhibits FXR signaling in the intestine and improves metabolic parameters in mouse models of obesity, relevant for understanding metabolic impacts of similar compounds (Jiang et al., 2015).
Metabolism in Human Hepatic Cells : Lammi et al. (2015) showed that certain peptides from soy glycinin, including Ile-Ala-Val-Pro-Gly-Glu-Val-Ala, modulate glucose metabolism in human hepatic HepG2 cells, providing insights into the metabolic effects of similar dipeptides (Lammi et al., 2015).
properties
IUPAC Name |
2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDDTHMMVWVMV-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868-28-0 | |
| Record name | L-Isoleucylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



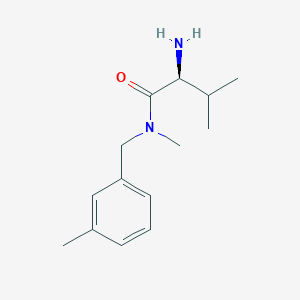
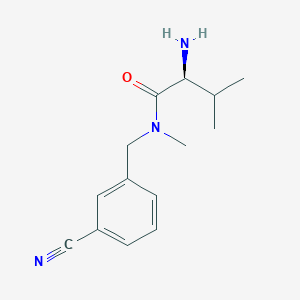
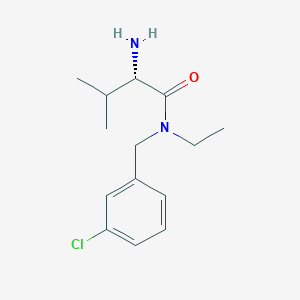
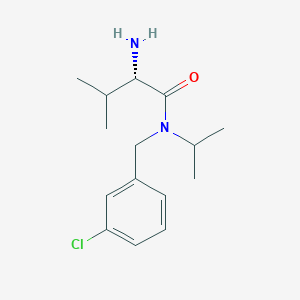


![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide](/img/structure/B7864994.png)
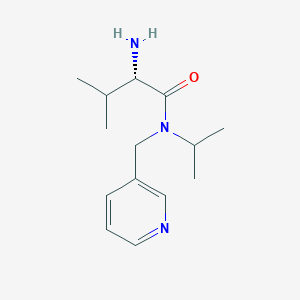
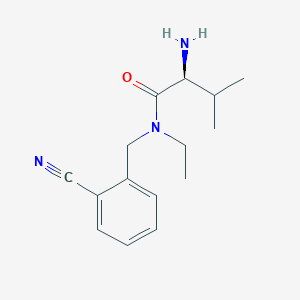


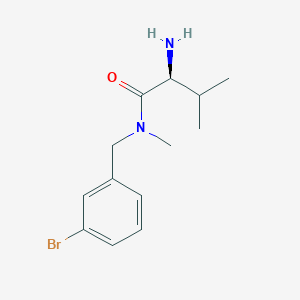
![{[(2S)-2-azaniumyl-3-methylbutanoyl]amino}acetate](/img/structure/B7865043.png)
![{Methyl[(methylammonio)acetyl]amino}acetate](/img/structure/B7865047.png)